molecular formula C6H11N3O2 B12549588 3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene CAS No. 143023-00-1

3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene

Cat. No.: B12549588
CAS No.: 143023-00-1
M. Wt: 157.17 g/mol
InChI Key: HUOQWYDNWZZPID-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[44]non-1-ene is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene typically involves the Diels-Alder reaction. For instance, the reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones or 5-methylene(arylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones in the presence of l-proline proceeds regioselectively to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis typically involves multi-step organic reactions under controlled conditions. The use of catalysts such as l-proline and specific reaction conditions like temperature and solvent choice are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The pathways involved can include signal transduction, metabolic pathways, and more.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecane-1,5,9-triones
  • 2,4-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones

Uniqueness

3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

143023-00-1

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

2,2-dimethyl-1,6-dioxa-3,4,9-triazaspiro[4.4]non-3-ene

InChI

InChI=1S/C6H11N3O2/c1-5(2)8-9-6(11-5)7-3-4-10-6/h7H,3-4H2,1-2H3

InChI Key

HUOQWYDNWZZPID-UHFFFAOYSA-N

Canonical SMILES

CC1(N=NC2(O1)NCCO2)C

Origin of Product

United States

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